molecular formula C22H42O4S2 B13745362 Diisooctyl 3,3'-dithiodipropionate CAS No. 33881-78-6

Diisooctyl 3,3'-dithiodipropionate

Cat. No.: B13745362
CAS No.: 33881-78-6
M. Wt: 434.7 g/mol
InChI Key: LIZUJZXUWGTFLF-UHFFFAOYSA-N
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Description

Diisooctyl 3,3’-dithiodipropionate is an organic compound with the chemical formula C22H42O4S2. It is a diester of 3,3’-dithiodipropionic acid and isooctanol. This compound is known for its antioxidant properties and is used in various industrial applications to prevent the degradation of materials due to oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisooctyl 3,3’-dithiodipropionate can be synthesized through the esterification of 3,3’-dithiodipropionic acid with isooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of diisooctyl 3,3’-dithiodipropionate involves the continuous esterification of 3,3’-dithiodipropionic acid with isooctanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure diester .

Chemical Reactions Analysis

Types of Reactions

Diisooctyl 3,3’-dithiodipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diisooctyl 3,3’-dithiodipropionate has several applications in scientific research:

Mechanism of Action

The antioxidant properties of diisooctyl 3,3’-dithiodipropionate are attributed to its ability to scavenge free radicals and reactive oxygen species. The compound donates electrons to neutralize these reactive species, thereby preventing oxidative damage to materials and biological systems. The molecular targets include free radicals and reactive oxygen species, and the pathways involved are primarily related to redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diisooctyl 3,3’-dithiodipropionate is unique due to its specific antioxidant properties and its effectiveness in various industrial applications. Its branched isooctyl groups provide better solubility and compatibility with different materials compared to linear alkyl groups in similar compounds .

Properties

CAS No.

33881-78-6

Molecular Formula

C22H42O4S2

Molecular Weight

434.7 g/mol

IUPAC Name

6-methylheptyl 3-[[3-(6-methylheptoxy)-3-oxopropyl]disulfanyl]propanoate

InChI

InChI=1S/C22H42O4S2/c1-19(2)11-7-5-9-15-25-21(23)13-17-27-28-18-14-22(24)26-16-10-6-8-12-20(3)4/h19-20H,5-18H2,1-4H3

InChI Key

LIZUJZXUWGTFLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCOC(=O)CCSSCCC(=O)OCCCCCC(C)C

Origin of Product

United States

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